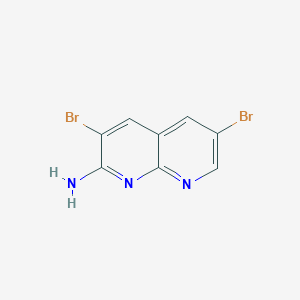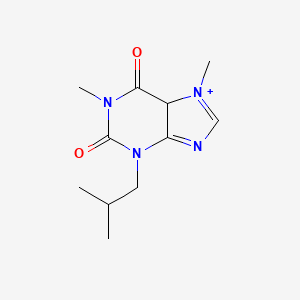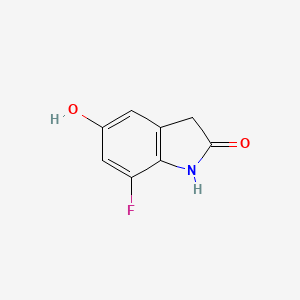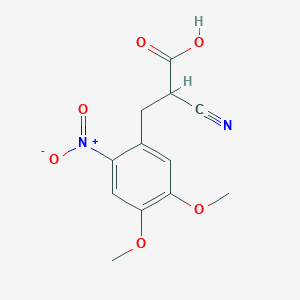
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid is an organic compound with the molecular formula C12H12N2O6 This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid typically involves multi-step organic reactions. One common method involves the nitration of 4,5-dimethoxybenzaldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with cyanoacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Reduction of the nitro group: 2-Cyano-3-(4,5-dimethoxy-2-aminophenyl)propionic acid.
Reduction of the cyano group: 3-(4,5-Dimethoxy-2-nitrophenyl)propionic acid.
Substitution of methoxy groups: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, potentially modifying biological macromolecules. These interactions can lead to changes in cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-(4,5-dimethoxyphenyl)propionic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(4,5-Dimethoxy-2-nitrophenyl)propionic acid:
2-Cyano-3-(4-methoxy-2-nitrophenyl)propionic acid: Has only one methoxy group, altering its chemical properties and reactivity.
Uniqueness
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid is unique due to the presence of both cyano and nitro groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
2044706-98-9 |
|---|---|
Fórmula molecular |
C12H12N2O6 |
Peso molecular |
280.23 g/mol |
Nombre IUPAC |
2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C12H12N2O6/c1-19-10-4-7(3-8(6-13)12(15)16)9(14(17)18)5-11(10)20-2/h4-5,8H,3H2,1-2H3,(H,15,16) |
Clave InChI |
KAHDSYQTCYXPCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CC(C#N)C(=O)O)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
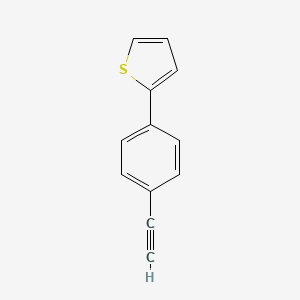
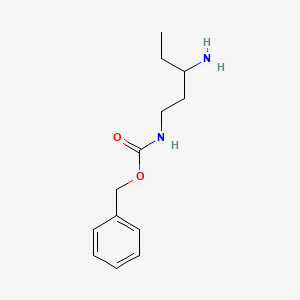
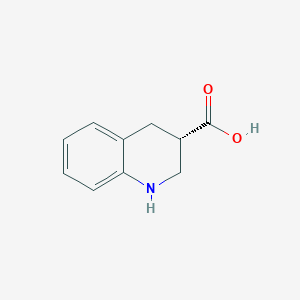

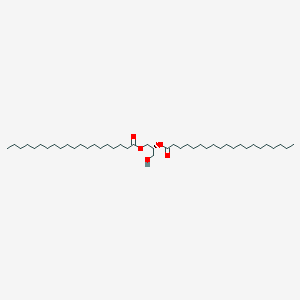

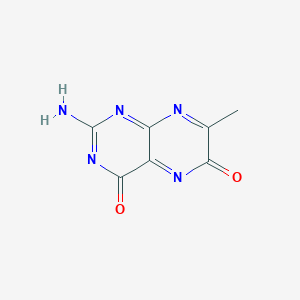
![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
